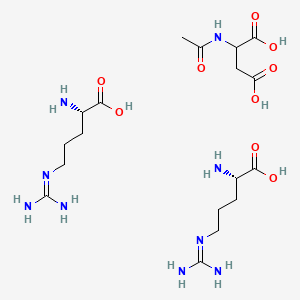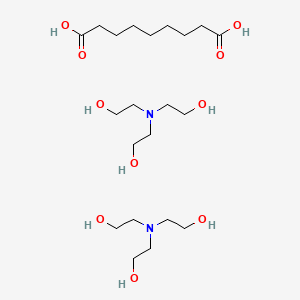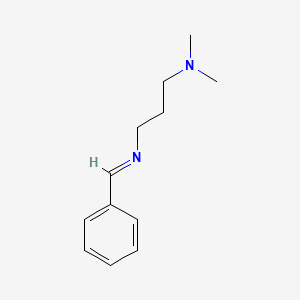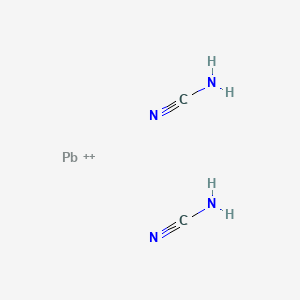
Einecs 252-377-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 252-377-8, also known as lead cyanamide, is a chemical compound with the molecular formula CH4N2Pb and a molecular weight of 251.26 g/mol . It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Lead cyanamide can be synthesized through various chemical routes. One common method involves the reaction of lead nitrate with calcium cyanamide in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of lead cyanamide. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Analyse Chemischer Reaktionen
Lead cyanamide undergoes several types of chemical reactions, including:
Oxidation: Lead cyanamide can be oxidized to form lead oxide and nitrogen gas.
Reduction: It can be reduced to form lead metal and ammonia.
Substitution: Lead cyanamide can react with halogens to form lead halides and cyanamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and halogens such as chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lead cyanamide has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lead compounds.
Biology: Lead cyanamide is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Industry: Lead cyanamide is used in the production of pesticides, fertilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which lead cyanamide exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific context and conditions of exposure .
Vergleich Mit ähnlichen Verbindungen
Lead cyanamide can be compared with other similar compounds, such as:
Calcium cyanamide: Similar in structure but contains calcium instead of lead. It is used as a fertilizer and in the production of cyanamide.
Sodium cyanamide: Contains sodium instead of lead and is used in organic synthesis and as a herbicide.
Potassium cyanamide: Contains potassium and is used in similar applications as sodium cyanamide.
The uniqueness of lead cyanamide lies in its specific chemical properties and applications, particularly its use in industrial processes and research .
Eigenschaften
CAS-Nummer |
35112-70-0 |
|---|---|
Molekularformel |
C2H4N4Pb+2 |
Molekulargewicht |
291 g/mol |
IUPAC-Name |
cyanamide;lead(2+) |
InChI |
InChI=1S/2CH2N2.Pb/c2*2-1-3;/h2*2H2;/q;;+2 |
InChI-Schlüssel |
SLSDODKZMOJKRY-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)N.C(#N)N.[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


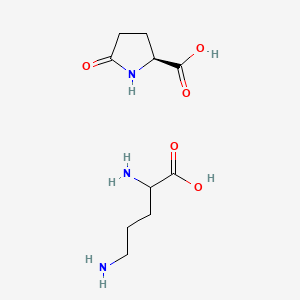
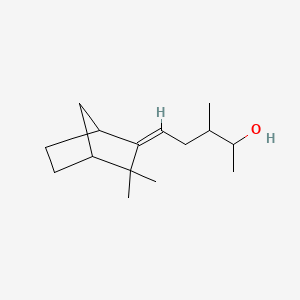
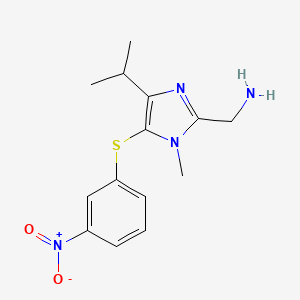


![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)


